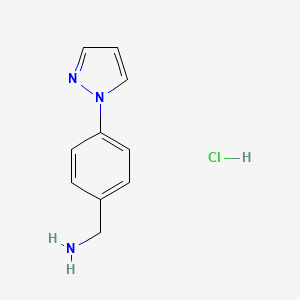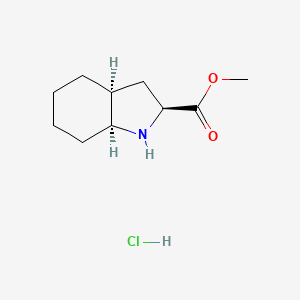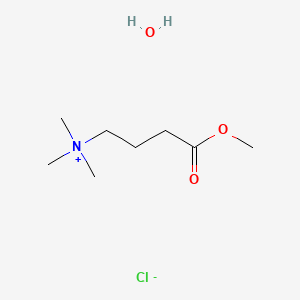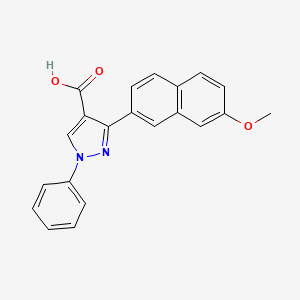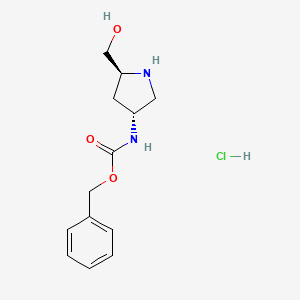
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
Overview
Description
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, also known as BHPC or BPC, is a synthetic compound that has a wide range of applications in the scientific research field. BHPC is a derivative of pyrrolidine and is classified as a carbamate ester. It is a white crystalline solid, with a molecular weight of 247.7 g/mol and a melting point of 143-145°C. BHPC has a variety of uses in scientific research, ranging from its use as a reagent for organic synthesis to its application in biochemical and physiological studies.
Scientific Research Applications
Chiral Synthesis and Structural Analysis
The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, related to the query compound, serves as an example of an all-cis trisubstituted pyrrolidin-2-one. It's an essential intermediate in chiral synthesis, where its absolute configurations are determined relative to known chiral centers in compounds like L-phenylalanine. This kind of structural analysis is pivotal in developing pharmaceuticals and understanding their interactions at a molecular level (Weber, Ettmayer, Hübner, & Gstach, 1995).
Enzyme Inhibition for Therapeutic Targets
Compounds similar to Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride have been studied for their potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets in diseases like Alzheimer's. A series of related benzyl carbamates showed moderate inhibitory effects against AChE, with some derivatives demonstrating comparable or superior anti-BChE activity to clinically used inhibitors. Such research underscores the compound's relevance in designing treatments for neurodegenerative conditions (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Catalysis and Synthesis Applications
C2-Symmetric optically active pyrrolidinium salts, structurally related to the compound of interest, have been synthesized and evaluated for their potential as chiral phase-transfer catalysts. These catalysts are crucial in asymmetric synthesis, enabling the production of chiral molecules that are important in pharmaceuticals and fine chemicals. However, the studied salts exhibited low chiral induction activity, highlighting the challenges and ongoing research needs in this area (Shi, Kazuta, Satoh, & Masaki, 1994).
Intermediate in Bioactive Molecule Synthesis
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound structurally related to the query molecule, has been synthesized and used as an intermediate for various bioactive molecules. Its synthesis involves 1,3-dipolar cycloaddition, showcasing its utility in constructing complex molecules for potential therapeutic applications (Kotian, Lin, El-Kattan, & Chand, 2005).
Glycosidase Inhibition for Therapeutic and Analytical Chemistry
New 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, closely related to the query compound, have been synthesized and assessed for their inhibitory activities toward various glycosidases. These inhibitors have applications in therapeutic settings, such as treating diabetes or lysosomal storage diseases, and in analytical chemistry for studying carbohydrate metabolism (Popowycz, Gerber‐Lemaire, Schütz, & Vogel, 2004).
properties
IUPAC Name |
benzyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVANPPTBNGFRW-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662598 | |
| Record name | Benzyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | |
CAS RN |
1194057-62-9 | |
| Record name | Benzyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



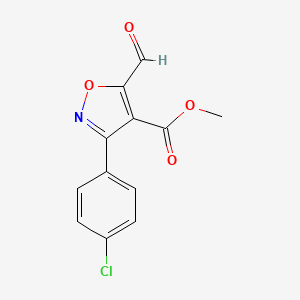
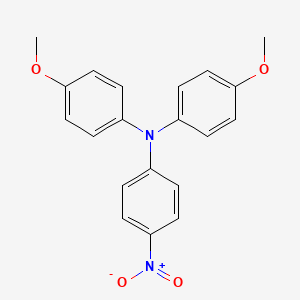
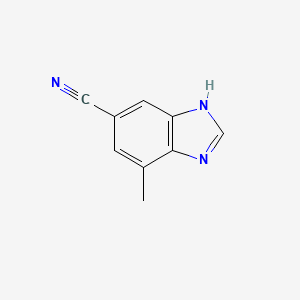
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
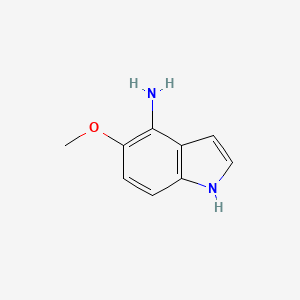
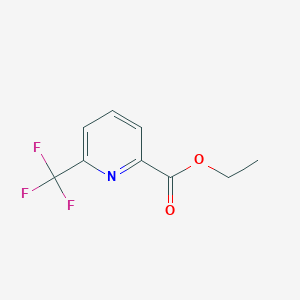
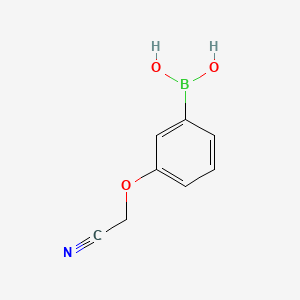
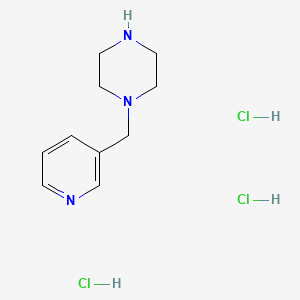
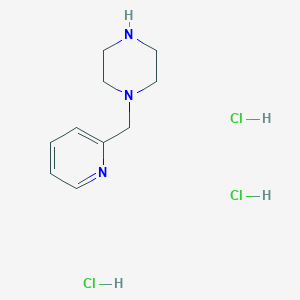
![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
